4-Bromo-2-(dimethylamino)benzonitrile
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Overview
Description
“4-Bromo-2-(dimethylamino)benzonitrile” is a chemical compound with the molecular formula C9H9BrN2 . It is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
Synthesis Analysis
The synthesis of “4-Bromo-2-(dimethylamino)benzonitrile” involves amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(dimethylamino)benzonitrile” is characterized by the presence of a bromine atom (Br), two methyl groups (CH3), and a nitrile group (CN) attached to a benzene ring .Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-2-(dimethylamino)benzonitrile” are complex and subject to ongoing research . One study suggests that the compound exhibits dual fluorescence, a rare phenomenon where a given fluorophore shows two distinct emission bands .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-(dimethylamino)benzonitrile” include a molecular weight of 225.09 and a molecular formula of C9H9BrN2 .Scientific Research Applications
Application 1: Simulation and Analysis of the Transient Absorption Spectrum
- Summary of the Application : This research focuses on the transient absorption (TA) spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile . DMABN is a well-known model compound for dual fluorescence .
- Methods of Application : The study involves calculating the TA spectrum based on nonadiabatic molecular dynamics simulations . The spectrum is broken down into contributions from twisted and nontwisted molecular geometries .
- Results or Outcomes : The study found that the excited-state absorption band near 1.7 eV (ca. 700 nm) is attributed to the near-planar locally excited (LE) minimum on the S1 state . The study also demonstrated that the second-order approximate coupled cluster singles and doubles (CC2) method can be used successfully to calculate the TA spectra of moderately large organic molecules .
Application 2: Photoinduced Oxidation
- Summary of the Application : This research aims to characterize the photoinduced, aqueous phase one-electron oxidation of 4-(dimethylamino)benzonitrile (DMABN) as a representative of this contaminant .
- Methods of Application : The study involves laser flash photolysis investigations .
- Results or Outcomes : The specific results or outcomes of this study are not detailed in the available information .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-(dimethylamino)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12(2)9-5-8(10)4-3-7(9)6-11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXINOFREHRZRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742896 |
Source
|
Record name | 4-Bromo-2-(dimethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(dimethylamino)benzonitrile | |
CAS RN |
1365272-41-8 |
Source
|
Record name | 4-Bromo-2-(dimethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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